molecular formula C17H14F3N3OS B15010277 5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B15010277
M. Wt: 365.4 g/mol
InChI Key: ICWPYJDMMSFFOQ-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the 4-methylphenyl group: This step involves the use of 4-methylbenzoyl chloride and appropriate reaction conditions to introduce the 4-methylphenyl group.

    Attachment of the trifluoromethylphenyl group: This is done by reacting the intermediate with 3-(trifluoromethyl)aniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxadiazole ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound is being explored for its potential use in drug development, particularly for its antimicrobial and enzyme inhibition properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and microbial cell walls. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. In microbial cells, it can disrupt cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol
  • 3-(trifluoromethyl)phenyl-1,3,4-oxadiazole-2-thione

Uniqueness

5-(4-methylphenyl)-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of both the 4-methylphenyl and 3-(trifluoromethyl)phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14F3N3OS

Molecular Weight

365.4 g/mol

IUPAC Name

5-(4-methylphenyl)-3-[[3-(trifluoromethyl)anilino]methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C17H14F3N3OS/c1-11-5-7-12(8-6-11)15-22-23(16(25)24-15)10-21-14-4-2-3-13(9-14)17(18,19)20/h2-9,21H,10H2,1H3

InChI Key

ICWPYJDMMSFFOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CNC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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